molecular formula C9H8ClNO4 B100147 Ethyl 4-chloro-3-nitrobenzoate CAS No. 16588-16-2

Ethyl 4-chloro-3-nitrobenzoate

Cat. No. B100147
CAS RN: 16588-16-2
M. Wt: 229.62 g/mol
InChI Key: BLNLZRQIUGDTAO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-nitrobenzoate, also known as 4-chloro-3-nitrobenzoic acid ethyl ester, is an organic compound with the chemical formula C8H7ClNO4. It is a white crystalline solid that is soluble in methanol and ethanol, but insoluble in water. This compound has a number of applications in the scientific community, including synthesis methods, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

Esterification and Synthesis

  • Esterification Processes : Ethyl 4-nitrobenzoate, closely related to Ethyl 4-chloro-3-nitrobenzoate, is synthesized using different catalysts and methods. One study utilized acidic ionic liquid as a catalyst, achieving an 85.10% yield under specific conditions (Hong-ze, 2013). Another research used TiO_2/Fe~(3+) as a catalyst, yielding up to 88% under optimal conditions (Rong-geng, 2012).

  • Structural Characterization : Investigations into the synthesis and structure of compounds related to this compound, such as Ethyl 4-nitrobenzoate, have been conducted, with studies confirming the structures through various spectroscopic methods (De-jiang, 2005).

Chemical Properties and Applications

  • Chemical Reactivity and Photonic Applications : Studies have examined the influence of the nitro-group on the reactivity of compounds like Ethyl 4-nitrobenzoate. This includes examining factors such as alkaline hydrolysis rates and steric or mesomeric interactions (Iskander et al., 1966). Moreover, the nonlinear optical properties of derivatives of Ethyl 4-nitrobenzoate have been explored for their potential in photonic applications (Nair et al., 2022).

  • Crystal Structure Analysis : The crystal structure of derivatives of this compound, such as Ethyl 4-butylamino-3-nitrobenzoate, has been analyzed, revealing details like intramolecular hydrogen bonds and other stabilizing interactions (Narendra Babu et al., 2009).

  • Potential in Heterocyclic Synthesis : The utility of related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid in heterocyclic synthesis has been demonstrated. This compound serves as a multireactive building block for synthesizing various nitrogenous heterocycles, crucial in drug discovery (Křupková et al., 2013).

  • Electrosynthesis Studies : The electrosynthesis of amines from compounds like 1-ethyl-4-nitro-3-cyanopyrazole, which is structurally related to this compound, has been studied, showcasing the electrochemical behavior of these compounds (Mikhal’chenko et al., 2007).

Safety and Hazards

Ethyl 4-chloro-3-nitrobenzoate is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Mode of Action

It contains a nitro group (−NO2), which is a hybrid of two equivalent resonance structures . This group can participate in various chemical reactions, including nucleophilic substitution . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Nitro compounds can participate in various reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloro-3-nitrobenzoate is limited. Its molecular weight is 229.62 , which could influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is room temperature , suggesting that temperature could affect its stability. Moreover, it is a white to yellow powder or crystals , which might influence its solubility and hence its action and efficacy

properties

IUPAC Name

ethyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLZRQIUGDTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361481
Record name ethyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16588-16-2
Record name Benzoic acid, 4-chloro-3-nitro-, ethyl ester
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Record name ethyl 4-chloro-3-nitrobenzoate
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Record name 16588-16-2
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Synthesis routes and methods I

Procedure details

4-chloro-3-nitrobenzoic acid (40.0 g, 0.2 mol) was refluxed in thionyl chloride (150 ml) for 6 hours. After cooling toluene (50 ml) was added and the mixture was evaporated to dryness. Abs. ethanol (500 ml) was added to the cooled residue, and the resulting mixture was refluxed overnight. The excess of ethanol was removed under reduced pressure and the product crystallized upon addition of aqueous sodium bicarbonate (1M). Yield: 42.5 g (93%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-3-nitrobenzoic acid (300 g) was dissolved in ethyl alcohol (1500 ml) and concentrated sulfuric acid (100 ml) was added with ice-cooling. The mixture was refluxed under heating for 7 hr. The reaction mixture was poured into ice-cold water and the precipitated crystals were collected by filtration to give the title compound (332 g, yield 97%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

To potassium carbonate (103 g) was added DMF (1 L), and a solution of 3-nitro-4-chlorobenzoic acid (125 g) in DMF (500 ml) was added thereto under ice-cooling. Ethyl iodide (116 g) was added thereto and the resulting mixture was stirred at 60° C. for 3 hours. The reaction solution was added to a 1N aqueous hydrochloric acid solution and the crystals precipitated were collected by filtration, washed with a 1N aqueous hydrochloric acid solution and water and then dried under reduced pressure to obtain ethyl 4-chloro-3-nitrobenzoate quantitatively.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-chloro-3-nitrobenzoic acid (100 g) was dissolved in 500 mL anhydrous ethanol and 35 mL concentrated sulfuric acid was added dropwise over a period of 5 minutes. The mixture was refluxed overnight then poured on 1 L ice. The precipitate was separated by filtration, washed four times with water and was then air dried. Recrystallization from 275 mL ethanol afforded a pale yellow product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of Ethyl 4-chloro-3-nitrobenzoate?

A1: The molecule of this compound (C9H8ClNO4) exhibits an intramolecular C—H⋯O hydrogen bond, leading to a planar five-membered ring. This ring is nearly coplanar with the adjacent six-membered ring, with a dihedral angle of 4.40 (3)° between them []. Additionally, the crystal structure reveals intermolecular C—H⋯O hydrogen bonds linking individual molecules [].

Q2: Where can I find the publication containing this research?

A2: You can access the publication through the provided Semantic Scholar link: [].

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